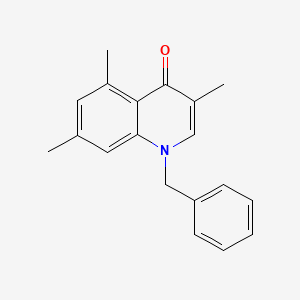
4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a substituted aniline.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.
Alkylation: The quinoline core is then alkylated at the nitrogen atom with benzyl halides.
Methylation: Methyl groups are introduced at the 3, 5, and 7 positions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its quinoline core, which is a common motif in many pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups on the quinoline core, affecting its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: A neurotoxic compound derived from quinoline.
Uniqueness
1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- can be represented as follows:
- Molecular Formula : C17H18N2O
- Molecular Weight : 270.34 g/mol
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4(1H)-Quinolinone exhibit significant antibacterial and antifungal activities. For instance:
- In vitro studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
- A study highlighted that certain quinoline derivatives possess antifungal properties against Candida albicans .
Anticancer Properties
The anticancer potential of quinoline derivatives has garnered attention due to their ability to induce apoptosis in cancer cells.
- Mechanism of Action : Quinoline compounds are believed to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
- Case Study : A derivative exhibiting similar structural characteristics demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines.
- Research Findings : In animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6 .
- Potential Applications : These findings suggest a role for quinoline derivatives in treating inflammatory diseases like arthritis and colitis.
The biological activities of 4(1H)-Quinolinone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.
- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Radical Scavenging Activity : Some studies suggest that these compounds exhibit antioxidant properties by scavenging free radicals .
Data Table: Biological Activities of Quinoline Derivatives
Properties
CAS No. |
61563-59-5 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-benzyl-3,5,7-trimethylquinolin-4-one |
InChI |
InChI=1S/C19H19NO/c1-13-9-14(2)18-17(10-13)20(11-15(3)19(18)21)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
InChI Key |
VXDINNQJCFAFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C=C(C2=O)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















